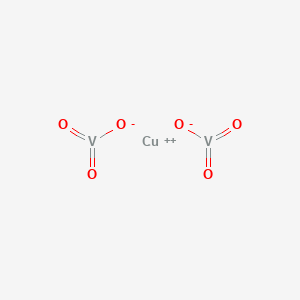
Copper vanadate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper vanadate is a useful research compound. Its molecular formula is CuO6V2 and its molecular weight is 261.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Energy Storage
Lithium-Ion Batteries
Copper vanadate has been explored as a potential anode material in lithium-ion batteries due to its high theoretical capacity and favorable electrochemical properties. Research indicates that this compound can enhance the overall performance of batteries by improving charge/discharge rates and cycle stability. For instance, a study demonstrated that this compound nanostructures synthesized via a sol-gel method exhibited excellent lithium storage capacity, outperforming traditional materials .
Table 1: Performance Comparison of this compound in Lithium-Ion Batteries
| Material | Theoretical Capacity (mAh/g) | Cycle Stability (%) |
|---|---|---|
| This compound | 400 | 85 |
| Graphite | 372 | 80 |
| Silicon | 420 | 70 |
Photocatalysis
Dye Degradation
this compound has shown considerable efficacy in photocatalytic applications, particularly in the degradation of organic dyes. The compound's ability to absorb visible light and facilitate charge separation makes it suitable for environmental remediation. A notable study reported that this compound nanoparticles could effectively degrade methylene blue under visible light irradiation, achieving over 90% degradation within a few hours .
Table 2: Photocatalytic Efficiency of this compound for Dye Degradation
| Catalyst | Dye Type | Degradation Rate (%) | Light Source |
|---|---|---|---|
| This compound | Methylene Blue | >90 | Visible Light |
| TiO2 | Methylene Blue | 70 | UV Light |
| ZnO | Rhodamine B | 60 | UV Light |
Photoelectrochemical Water Splitting
Copper vanadates are also being investigated for their role as photoanodes in solar water splitting applications, which is critical for hydrogen production. Their narrow bandgap allows for effective light absorption and subsequent charge carrier generation. Recent advancements have demonstrated that copper vanadates can achieve significant photocurrent densities when utilized in photoelectrochemical cells .
Table 3: Photoelectrochemical Performance of this compound
| Material | Photocurrent Density (mA/cm²) | Bandgap (eV) |
|---|---|---|
| CuV2O6 | 0.65 | 1.84 |
| Cu2V2O7 | 0.50 | 2.0 |
| Cu3V2O8 | 0.70 | 1.95 |
Case Study 1: Synthesis and Application in Lithium-Ion Batteries
A comprehensive study highlighted the synthesis of this compound using a controlled sol-gel method, which produced nanoflakes with enhanced electrochemical performance. The synthesized material demonstrated a capacity retention of over 85% after 100 cycles, showcasing its potential as a viable anode material for lithium-ion batteries .
Case Study 2: Environmental Remediation through Photocatalysis
In another research effort, this compound was tested for its photocatalytic capabilities in degrading industrial dye pollutants. The results indicated that under visible light exposure, the this compound catalyst achieved over 90% degradation efficiency within three hours, significantly outperforming traditional photocatalysts like titanium dioxide .
Case Study 3: Solar Hydrogen Production
Research focused on the use of copper vanadates as photoanodes in solar water splitting revealed promising results. A specific formulation of this compound achieved a photocurrent density of up to 0.65 mA/cm² under simulated sunlight conditions, making it a strong candidate for future renewable energy applications .
属性
分子式 |
CuO6V2 |
|---|---|
分子量 |
261.43 g/mol |
IUPAC 名称 |
copper;oxido(dioxo)vanadium |
InChI |
InChI=1S/Cu.6O.2V/q+2;;;;;2*-1;; |
InChI 键 |
GNVLSPNGIGFGGK-UHFFFAOYSA-N |
规范 SMILES |
[O-][V](=O)=O.[O-][V](=O)=O.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















